

An In-depth Technical Guide to the Chemical Structure and Activity of BRD5631

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Compound of Interest

Compound Name: BRD5631

Cat. No.: B1192338

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This technical guide provides a comprehensive overview of **BRD5631**, a novel small-molecule modulator of autophagy. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activity, and therapeutic potential of this compound.

Chemical Structure and Properties

BRD5631 is a small-molecule probe discovered through diversity-oriented synthesis (DOS) that has been identified as a potent enhancer of autophagy.^{[1][2]} It operates through a mechanism that is independent of the well-characterized mTOR signaling pathway, making it a valuable tool for studying alternative routes of autophagy induction.^{[1][3][4]}

Chemical Structure: (A definitive chemical structure image or IUPAC name is not available in the provided search results. A placeholder for the structure is described based on available information.)

The molecule is a complex heterocyclic compound derived from a diversity-oriented synthesis platform, which is designed to generate a wide range of molecular skeletons.

Biological Activity and Quantitative Data

BRD5631 has been shown to modulate several disease-associated cellular phenotypes that are linked to autophagy. Its primary activity is the enhancement of autophagic flux, which has been demonstrated across various assays and cell types.

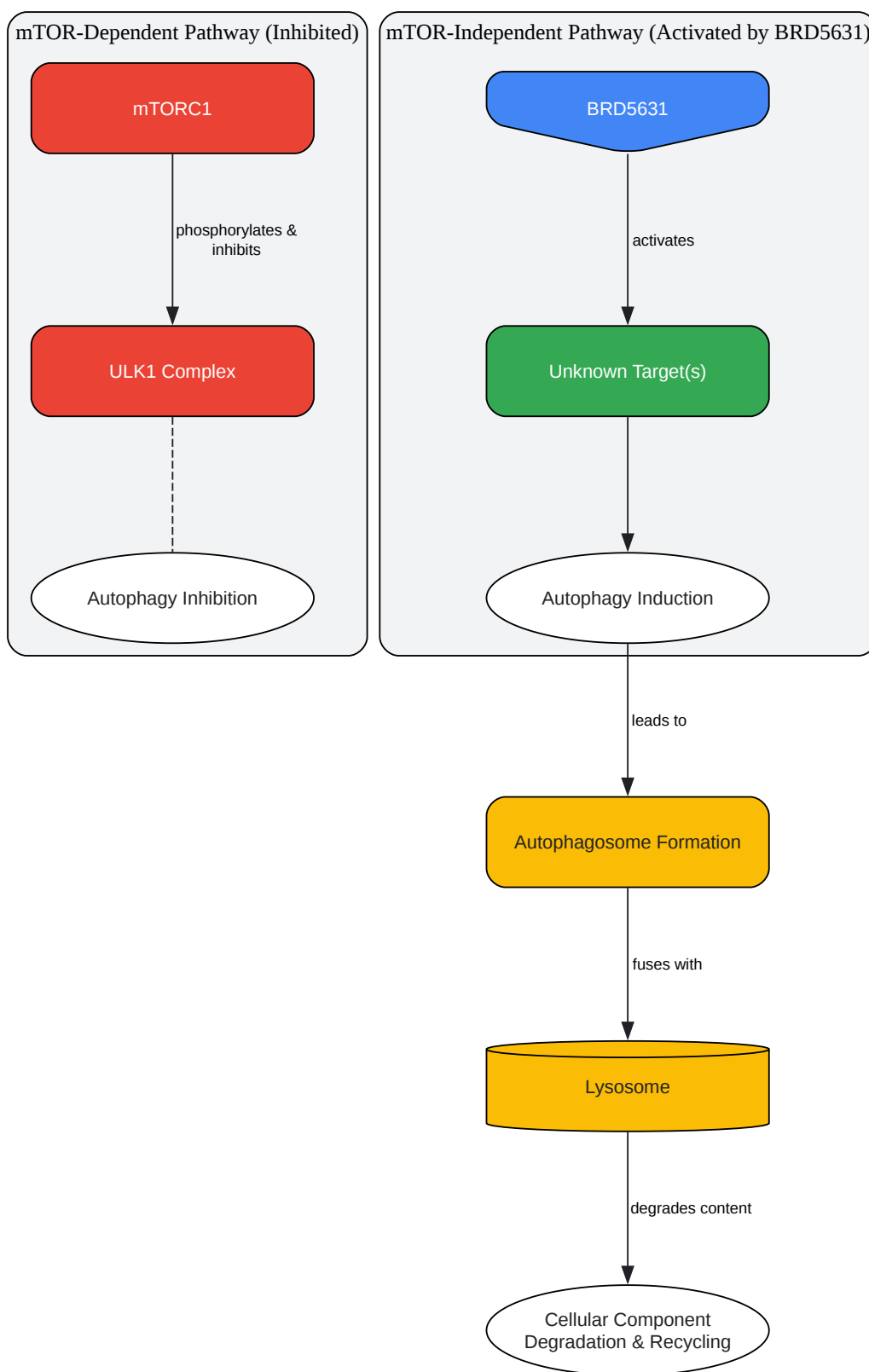
Table 1: In Vitro Activity of **BRD5631**

Assay	Cell Line	Concentration	Observed Effect	Reference
GFP-LC3 Punctae Formation	HeLa cells	10 μ M	Increased number of GFP punctae per cell	
LC3-II Levels	HeLa cells	10 μ M (48 hrs)	Increased levels of LC3-II	
Mutant Huntingtin Clearance	Atg5+/+ MEFs	Not Specified	Promoted clearance of eGFP-HDQ74 aggregates	
NPC1-Induced Cell Death	NPC1 hiPSC-derived neurons	10 μ M (3 days)	Significantly reduced cell death	

| IL-1 β Secretion | ATG16L1 T300A macrophages | Not Specified | Suppressed elevated IL-1 β secretion | |

Signaling Pathway

BRD5631 enhances autophagy through a pathway that is independent of mTOR, a central regulator of cell growth and metabolism that typically suppresses autophagy. While the precise molecular target of **BRD5631** has not yet been fully elucidated, its activity confirms the existence of alternative, mTOR-independent pathways for autophagy induction. This pathway is significant for therapeutic contexts where mTOR inhibition may be undesirable.



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Caption: Proposed mTOR-independent autophagy pathway activated by **BRD5631**.

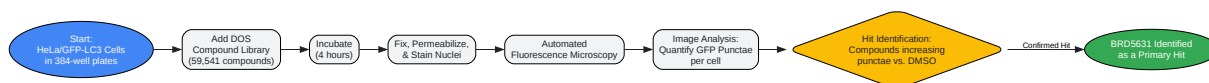
Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of **BRD5631**.

A. High-Throughput Screening (HTS) for Autophagy Modulators

The discovery of **BRD5631** was the result of a high-throughput screening campaign that utilized a cell-based imaging assay.

- Cell Line: HeLa cells stably expressing GFP-LC3.
- Assay Principle: Autophagy induction leads to the translocation of diffuse, cytosolic GFP-LC3-I to autophagosomes, where it is lipidated to form GFP-LC3-II, appearing as distinct punctae. The number of punctae per cell serves as a quantitative measure of autophagy.
- Method:
 - HeLa/GFP-LC3 cells were seeded in multi-well plates.
 - A library of 59,541 small molecules from diversity-oriented synthesis was added to the cells at a single concentration.
 - Cells were incubated for a set period (e.g., 4 hours).
 - Plates were fixed, stained, and imaged using automated fluorescence microscopy.
 - An automated image analysis algorithm was used to quantify the number of GFP punctae per cell.
 - Hits were identified as compounds that significantly increased punctae formation compared to a DMSO control.



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Caption: High-throughput screening workflow for identifying autophagy modulators.

B. TUNEL Assay for Cell Death Quantification

This assay was used to assess the ability of **BRD5631** to rescue cell death in a neuronal model of Niemann–Pick Type C1 (NPC1) disease.

- Cell Line: Human induced pluripotent stem cell (hiPSC)-derived neurons from an NPC1 patient model.
- Assay Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
- Method:
 - NPC1 hiPSC-derived neurons were treated with either DMSO (vehicle control), **BRD5631** (10 μ M), or Carbamazepine (CBZ, positive control, 100 μ M) for 3 days.
 - Following treatment, cells were fixed.
 - The TUNEL assay was performed according to the manufacturer's protocol to label the 3'-hydroxyl ends of fragmented DNA.
 - Nuclei were counterstained (e.g., with DAPI).
 - Cells were imaged, and the percentage of TUNEL-positive nuclei was quantified to determine the level of apoptosis.

C. IL-1 β Secretion Assay

This assay measured the effect of **BRD5631** on the secretion of the pro-inflammatory cytokine IL-1 β , particularly in the context of a Crohn's disease-associated genetic variant.

- Cell System: Bone marrow-derived macrophages from knock-in mice harboring the Crohn's disease-associated ATG16L1 T300A allele.
- Assay Principle: The amount of secreted IL-1 β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
- Method:
 - Macrophages were primed with a TLR ligand (e.g., LPS).
 - Cells were then treated with **BRD5631** or a vehicle control.
 - The inflammasome was activated (e.g., with ATP or nigericin) to induce IL-1 β processing and secretion.
 - Culture supernatant was collected.
 - An IL-1 β specific ELISA was performed to measure the concentration of the secreted cytokine.

Conclusion

BRD5631 is a novel and potent mTOR-independent autophagy enhancer that serves as a critical tool for investigating the complexities of autophagic pathways. Its ability to rescue cellular phenotypes in models of protein aggregation, lysosomal storage disorders, and inflammatory diseases highlights the therapeutic potential of modulating autophagy. Further investigation into its precise mechanism of action may reveal new targets for the development of next-generation autophagy-modulating therapeutics.

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